molecular formula C18H14Cl2N4S2 B2947528 1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine CAS No. 863000-87-7

1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine

Cat. No. B2947528
CAS RN: 863000-87-7
M. Wt: 421.36
InChI Key: OCBSMVIZYKXWBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . Another method involves the use of microwave irradiation without phosgene in good yields .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the compound can be established based on spectral data and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . Another method involves the use of microwave irradiation without phosgene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed based on their C, H, and N analysis . The compounds were characterized by 1H NMR, ESI-MS, and elemental analysis .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds containing the benzo[d]thiazol-2-yl moiety have been synthesized and evaluated for their anti-inflammatory properties . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Antioxidant Activity

Thiazole derivatives, including those containing the benzo[d]thiazol-2-yl moiety, have been synthesized and screened for their in vitro antioxidant properties . Some of the synthesized compounds showed potent antioxidant activity .

Antimicrobial Activity

Thiazoles, including those containing the benzo[d]thiazol-2-yl moiety, have been found to have antimicrobial properties . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Anticancer Activity

Thiazoles, including those containing the benzo[d]thiazol-2-yl moiety, have been found to have anticancer properties . They appear in various synthetic drugs used for cancer treatment .

Anti-Alzheimer Activity

Thiazoles, including those containing the benzo[d]thiazol-2-yl moiety, have been found to have anti-Alzheimer properties . They are used in the field of drug design and discovery .

Antihypertensive Activity

Thiazoles, including those containing the benzo[d]thiazol-2-yl moiety, have been found to have antihypertensive properties . They are used in the field of drug design and discovery .

Future Directions

The future directions for research on 1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine and similar compounds could involve the development of novel quorum sensing inhibitors . Additionally, the discovery of new antimicrobial alternatives and the development of alternative drugs to overcome the problem of drug resistance are emerging fields .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Mode of Action

Benzothiazole derivatives have been reported to inhibit cyclo-oxygenase (cox) pathways . Two isoforms of COX, COX-1 and COX-2, have been demonstrated in mammalian cells . COX-1 generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 generates prostaglandins mediating inflammation and pain .

Biochemical Pathways

Benzothiazole derivatives are believed to affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . The inhibition of these pathways results in reduced inflammation and pain.

Pharmacokinetics

A related study on structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5) . Most of the compounds complied with RO5, suggesting good absorption and permeability properties .

Result of Action

Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, reducing inflammation and pain .

Action Environment

It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . This suggests that environmental factors could potentially influence the action of benzothiazole derivatives.

properties

IUPAC Name

4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4S2/c19-11-3-1-5-13-15(11)21-17(25-13)23-7-9-24(10-8-23)18-22-16-12(20)4-2-6-14(16)26-18/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBSMVIZYKXWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine

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